molecular formula C17H18N2 B11863400 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11863400
M. Wt: 250.34 g/mol
InChI Key: FOPUXQDKGPNOEJ-UHFFFAOYSA-N
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Description

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl and vinyl group, and a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

    Substitution Reactions: The methyl and vinyl groups are introduced to the pyridine ring through substitution reactions using reagents such as methyl iodide and vinyl bromide.

    Formation of the Tetrahydroisoquinoline Moiety: The tetrahydroisoquinoline moiety is formed through cyclization reactions involving intermediates such as phenylethylamines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the vinyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the vinyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with saturated carbon-carbon bonds.

    Substitution: Substituted derivatives with new functional groups replacing the vinyl group.

Scientific Research Applications

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-5-vinylpyridin-2-yl)indoline: Shares a similar pyridine ring structure but differs in the attached moiety.

    4-(3-Methyl-5-vinylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester: Contains a similar pyridine ring but with different functional groups and a piperazine moiety.

Uniqueness

2-(3-Methyl-5-vinylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a pyridine ring with a tetrahydroisoquinoline moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

2-(5-ethenyl-3-methylpyridin-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H18N2/c1-3-14-10-13(2)17(18-11-14)19-9-8-15-6-4-5-7-16(15)12-19/h3-7,10-11H,1,8-9,12H2,2H3

InChI Key

FOPUXQDKGPNOEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C3C2)C=C

Origin of Product

United States

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